

# Spectroscopic Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-4-(3-nitrobenzyl)piperazine

Cat. No.: B172480

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Disclaimer: Extensive searches of publicly available scientific databases and vendor information did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, **1-Methyl-4-(3-nitrobenzyl)piperazine** (CAS: 198281-54-8). This guide will therefore provide a representative spectroscopic analysis of the closely related analogue, 1-Methyl-4-(4-nitrophenyl)piperazine, to illustrate the expected data and analytical workflow for researchers, scientists, and drug development professionals. All data presented below is for this analogue and should be interpreted as a predictive reference for the target compound.

## Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of synthesized chemical compounds. For a novel or reference compound such as **1-Methyl-4-(3-nitrobenzyl)piperazine**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile. This document outlines the expected spectroscopic data for a key analogue and provides generalized experimental protocols for these analytical methods.

## Physicochemical Properties of the Target Compound

While spectroscopic data is not readily available, some basic physicochemical properties for **1-Methyl-4-(3-nitrobenzyl)piperazine** have been reported.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	235.29 g/mol
CAS Number	198281-54-8
Physical Form	Solid
Melting Point	49 °C
Boiling Point	355.8 ± 27.0 °C at 760 mmHg

## Representative Spectroscopic Data: 1-Methyl-4-(4-nitrophenyl)piperazine

The following tables summarize the expected spectroscopic data based on the analogue 1-Methyl-4-(4-nitrophenyl)piperazine.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

#### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific NMR peak assignments for 1-Methyl-4-(4-nitrophenyl)piperazine are not available in the public domain. The table structure is provided as a template for expected data.

## Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/z Ratio	Relative Intensity (%)	Proposed Fragment
221	Base Peak	[M] <sup>+</sup> (Molecular Ion)
Other fragments not available	-	-

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~2800	Medium	C-H stretch (N-CH <sub>3</sub> )
~1590, ~1490	Strong	C=C stretch (aromatic)
~1520, ~1340	Strong	N-O stretch (nitro group)
~1250	Medium	C-N stretch (aromatic amine)
~1130	Medium	C-N stretch (aliphatic amine)
~840	Strong	C-H bend (para-substituted aromatic)

Note: The IR data is predicted based on characteristic functional group frequencies.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is appropriate.
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-500).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

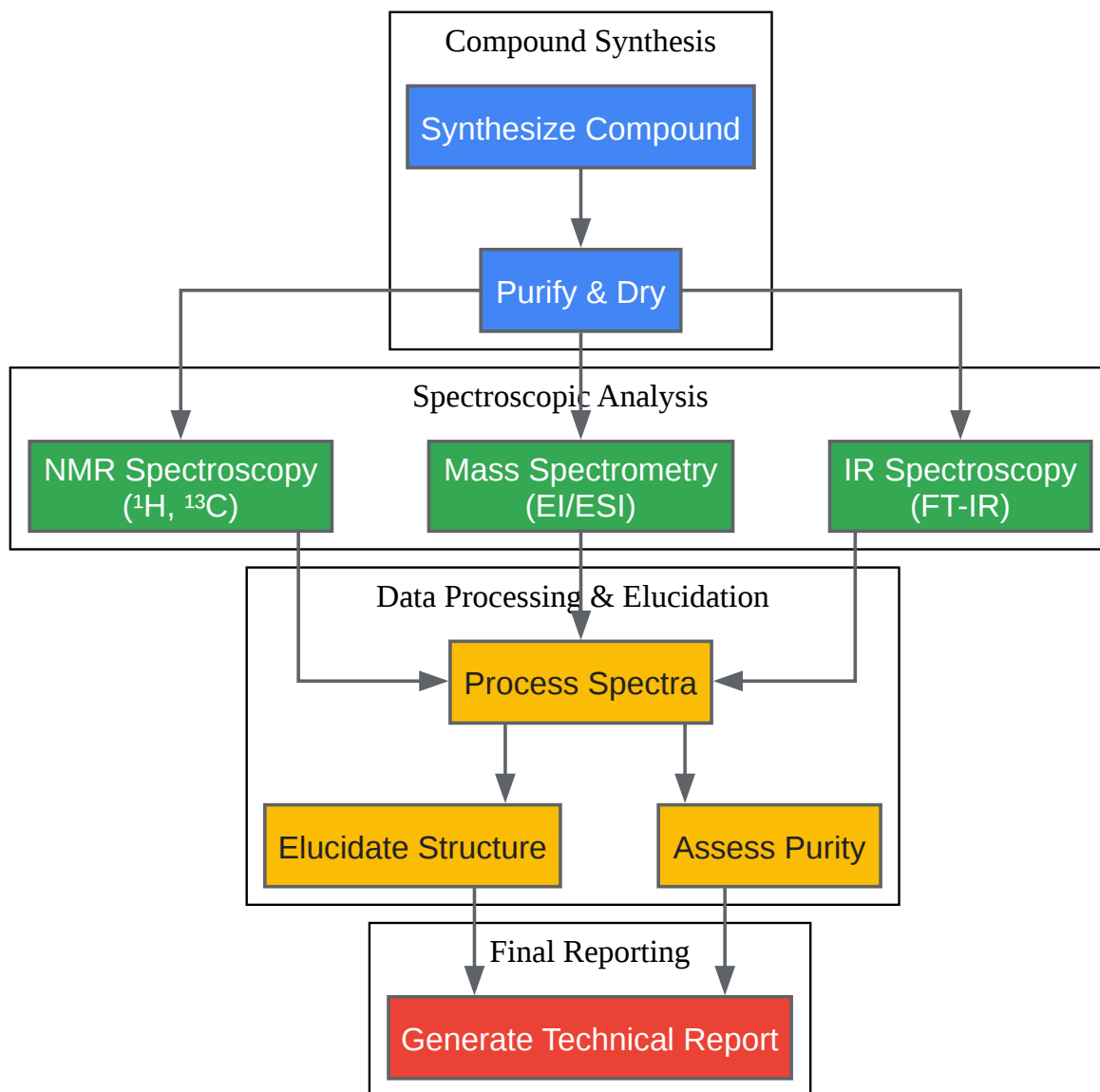
## Infrared Spectroscopy

- Sample Preparation:

- For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- For Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is a ratio of the sample spectrum to the background spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.



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Caption: Workflow for Spectroscopic Analysis.

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